molecular formula C20H18N6O3 B10985143 3-(4-hydroxyquinazolin-2-yl)-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide

3-(4-hydroxyquinazolin-2-yl)-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide

Cat. No.: B10985143
M. Wt: 390.4 g/mol
InChI Key: FQQDLXKGROERIA-UHFFFAOYSA-N
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Description

3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This intermediate is then reacted with a pyridine-containing oxadiazole derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline and oxadiazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(4-CL-PH)-4-oxo-3,4-dihydro-2-quinazolinyl)thio)-N-(4-F-phenyl)acetamide
  • 4-(((3-(4-ME-PH)-4-oxo-3,4-dihydro-2-quinazolinyl)thio)methyl)benzonitrile
  • 2-((3-(4-ME-PH)-4-oxo-3,4-dihydro-2-quinazolinyl)thio)-N-(3-(TRI-F-ME)PH)acetamide

Uniqueness

3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide is unique due to its specific combination of the quinazolinone and oxadiazole moieties, which confer distinct biological activities and properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H18N6O3

Molecular Weight

390.4 g/mol

IUPAC Name

3-(4-oxo-3H-quinazolin-2-yl)-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C20H18N6O3/c27-17(9-8-16-23-14-6-2-1-5-13(14)20(28)24-16)22-12-10-18-25-19(26-29-18)15-7-3-4-11-21-15/h1-7,11H,8-10,12H2,(H,22,27)(H,23,24,28)

InChI Key

FQQDLXKGROERIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)NCCC3=NC(=NO3)C4=CC=CC=N4

Origin of Product

United States

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